molecular formula C19H28ClNO5 B5006148 N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid

Cat. No.: B5006148
M. Wt: 385.9 g/mol
InChI Key: ZMYCNRRTOMOJAE-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid is a compound that combines the properties of an amine and an oxalate. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phenoxy group and the cyclohexanamine moiety provides unique chemical properties that can be exploited in different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine typically involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to introduce the propyl group. This intermediate is then reacted with N-methylcyclohexanamine under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its amine functionality.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals due to its phenoxy group.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexanamine moiety can enhance binding affinity and specificity, making the compound effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Similar structure but with different alkyl groups.

    4-chloro-2-methylphenoxyacetic acid: Contains the phenoxy group but lacks the amine functionality.

    Phenoxyethylammonium derivatives: Various derivatives with different substitutions on the phenoxy group.

Uniqueness

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine is unique due to the combination of the phenoxy group and the cyclohexanamine moiety

Properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-14-13-15(18)9-10-17(14)20-12-6-11-19(2)16-7-4-3-5-8-16;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYCNRRTOMOJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCN(C)C2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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